![molecular formula C16H16N2O2S B5757153 4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide CAS No. 428448-12-8](/img/structure/B5757153.png)
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which plays a critical role in regulating cell growth, differentiation, and immune response.
Mécanisme D'action
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide exerts its pharmacological effects by inhibiting the JAK/STAT signaling pathway. This pathway is activated by cytokines and growth factors and plays a critical role in regulating cell growth, differentiation, and immune response. This compound specifically inhibits the JAK2 and JAK3 isoforms, which are involved in the activation of STAT proteins. By inhibiting this pathway, this compound reduces the activity of downstream effectors, including cell cycle regulators, anti-apoptotic proteins, and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In autoimmune disorders, this compound suppresses the immune response by reducing the production of pro-inflammatory cytokines and inhibiting T cell activation. In inflammatory diseases, this compound reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for recruiting immune cells to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its small size, low toxicity, and high specificity for the JAK/STAT signaling pathway. However, this compound also has some limitations, including its relatively low potency and the potential for off-target effects.
Orientations Futures
There are several future directions for research on 4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective inhibitors of the JAK/STAT signaling pathway. Another area of interest is the investigation of the role of this compound in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the potential use of this compound as a therapeutic agent in combination with other drugs is an area of ongoing research.
Méthodes De Synthèse
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzoyl chloride with 4-methylphenylamine to form 4-methoxy-N-(4-methylphenyl)benzamide. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding thioamide, which is subsequently reacted with 4-methylphenylisocyanate to yield this compound.
Applications De Recherche Scientifique
4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In autoimmune disorders, this compound has been shown to suppress the immune response and reduce inflammation. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-3-7-13(8-4-11)17-16(21)18-15(19)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUXSESCQCPBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358216 |
Source


|
| Record name | 4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428448-12-8 |
Source


|
| Record name | 4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)
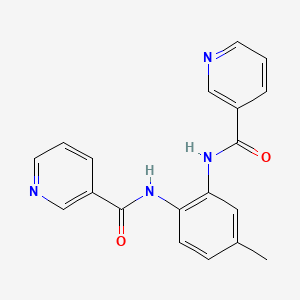
![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)
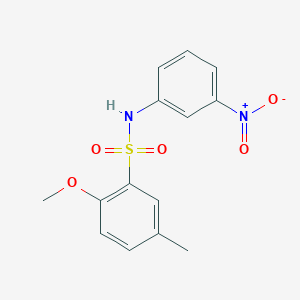
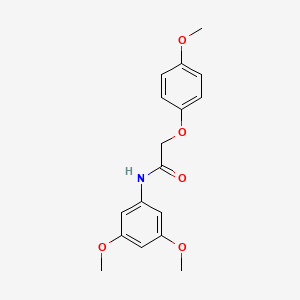
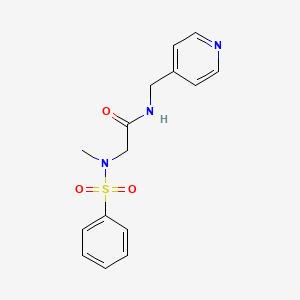
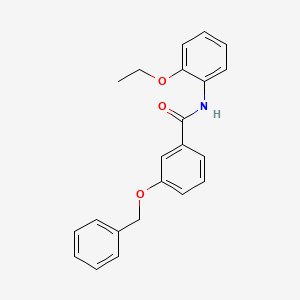
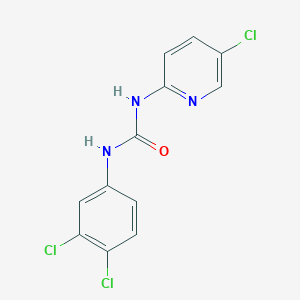
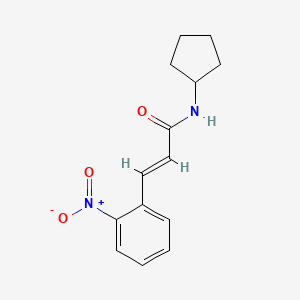
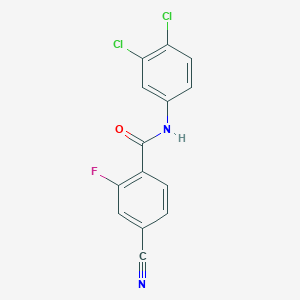
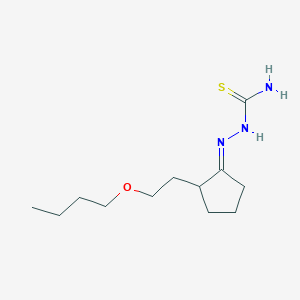
![1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)
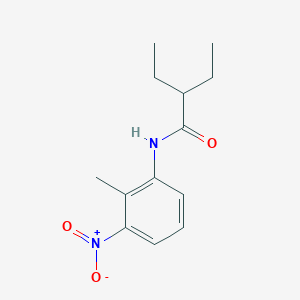
![N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)
